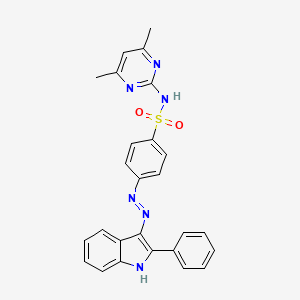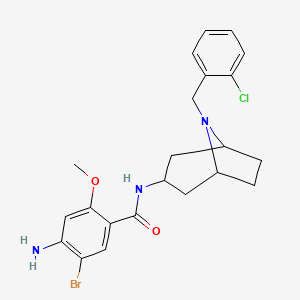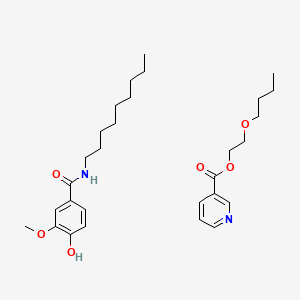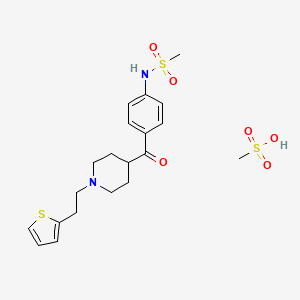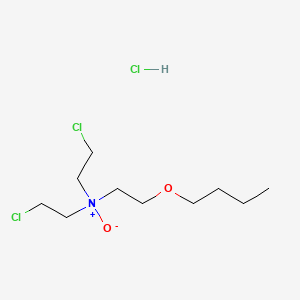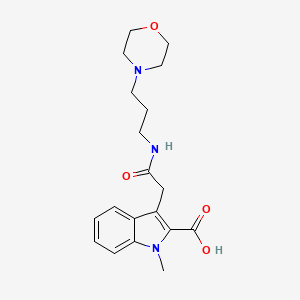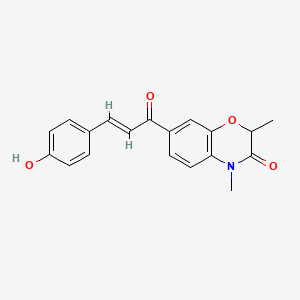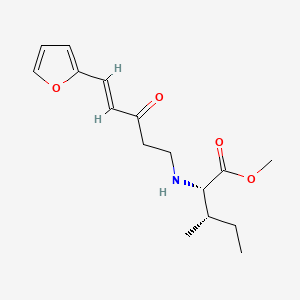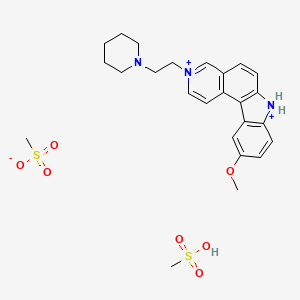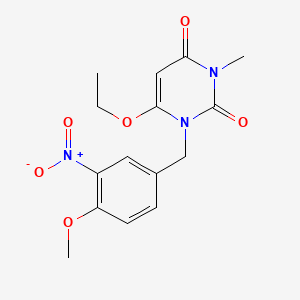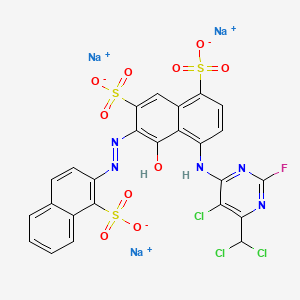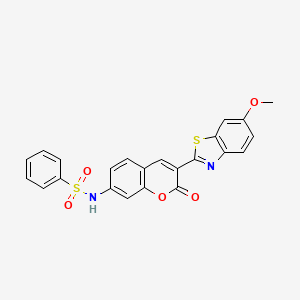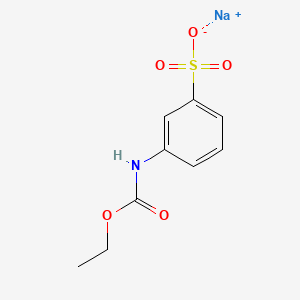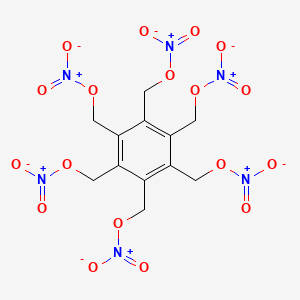
Benzenehexamethanol, hexanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenehexamethanol, hexanitrate is a nitrate ester compound known for its explosive properties. Nitrate esters are formed from materials containing hydroxyl groups, and compounds with multiple hydroxyl groups, such as polyols, are nitrated to produce explosive compounds . This compound is part of a broader class of nitrate esters, which have applications in both commercial and military sectors.
Vorbereitungsmethoden
The synthesis of Benzenehexamethanol, hexanitrate involves the nitration of benzenehexamethanol. The process typically requires a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the formation of the hexanitrate ester . Industrial production methods often involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Benzenehexamethanol, hexanitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Benzenehexamethanol, hexanitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Its nitrate ester properties make it useful in studying the effects of nitrates on biological systems.
Medicine: Nitrate esters are known for their vasodilatory effects, making them useful in the treatment of conditions such as angina pectoris.
Industry: It is used in the production of explosives and propellants.
Wirkmechanismus
The mechanism of action of Benzenehexamethanol, hexanitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to improved blood flow. This effect is mediated through the activation of soluble guanylate cyclase, which increases the levels of cyclic GMP, ultimately leading to the relaxation of smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
Benzenehexamethanol, hexanitrate can be compared with other nitrate esters such as:
Pentaerythritol tetranitrate (PETN): Similar in its explosive properties but differs in its sensitivity and stability.
Erythritol tetranitrate (ETN): Chemically similar but slightly more sensitive to friction and impact.
Nitroglycerin (NG): Known for its use in dynamite and medicinal applications, it has different physical properties and stability compared to this compound.
These comparisons highlight the unique properties of this compound, such as its specific stability and reactivity under various conditions.
Eigenschaften
CAS-Nummer |
105554-30-1 |
|---|---|
Molekularformel |
C12H12N6O18 |
Molekulargewicht |
528.25 g/mol |
IUPAC-Name |
[2,3,4,5,6-pentakis(nitrooxymethyl)phenyl]methyl nitrate |
InChI |
InChI=1S/C12H12N6O18/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2 |
InChI-Schlüssel |
FCPCIAHTKGTSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


